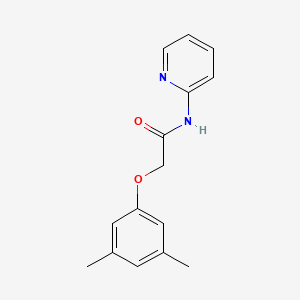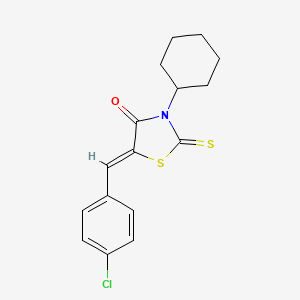
N~2~-benzyl-N~2~-(phenylsulfonyl)-N~1~-(2,4,5-trichlorophenyl)glycinamide
Übersicht
Beschreibung
N~2~-benzyl-N~2~-(phenylsulfonyl)-N~1~-(2,4,5-trichlorophenyl)glycinamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as BPTES and is a selective inhibitor of glutaminase, an enzyme that plays a crucial role in cancer cell metabolism.
Wirkmechanismus
N~2~-benzyl-N~2~-(phenylsulfonyl)-N~1~-(2,4,5-trichlorophenyl)glycinamide selectively inhibits glutaminase, an enzyme that converts glutamine to glutamate. Glutamine is an essential nutrient for cancer cells, and its conversion to glutamate is a crucial step in the production of energy and biosynthetic precursors. BPTES binds to the active site of glutaminase and prevents its activity, leading to the accumulation of glutamine and the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
This compound has been shown to induce cell death in cancer cells through the inhibition of glutaminase. This compound has also been shown to reduce the growth of tumors in animal models. However, BPTES has been found to have limited efficacy in some cancer types, and its toxicity profile needs further investigation.
Vorteile Und Einschränkungen Für Laborexperimente
N~2~-benzyl-N~2~-(phenylsulfonyl)-N~1~-(2,4,5-trichlorophenyl)glycinamide is a useful tool for studying the role of glutaminase in cancer cell metabolism. This compound can be used to investigate the biochemical and physiological effects of glutaminase inhibition in vitro and in vivo. However, BPTES has some limitations, including its low solubility and stability in aqueous solutions, which can affect its efficacy in some experiments.
Zukünftige Richtungen
There are several future directions for the study of N~2~-benzyl-N~2~-(phenylsulfonyl)-N~1~-(2,4,5-trichlorophenyl)glycinamide. One direction is the development of more potent and selective glutaminase inhibitors with improved pharmacokinetic properties. Another direction is the investigation of the combination of BPTES with other cancer therapies, such as chemotherapy and immunotherapy. Moreover, the role of glutaminase inhibition in other diseases, such as neurodegenerative disorders, needs further investigation.
Wissenschaftliche Forschungsanwendungen
N~2~-benzyl-N~2~-(phenylsulfonyl)-N~1~-(2,4,5-trichlorophenyl)glycinamide has been extensively studied for its potential applications in cancer therapy. Glutaminase is an enzyme that plays a crucial role in cancer cell metabolism, and its inhibition can lead to the selective killing of cancer cells. BPTES has been shown to selectively inhibit glutaminase and induce cell death in cancer cells. This compound has been studied in various cancer types, including breast cancer, lung cancer, and leukemia.
Eigenschaften
IUPAC Name |
2-[benzenesulfonyl(benzyl)amino]-N-(2,4,5-trichlorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17Cl3N2O3S/c22-17-11-19(24)20(12-18(17)23)25-21(27)14-26(13-15-7-3-1-4-8-15)30(28,29)16-9-5-2-6-10-16/h1-12H,13-14H2,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZYWXJYESIECLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC(=O)NC2=CC(=C(C=C2Cl)Cl)Cl)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17Cl3N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-chloro-5-nitro-N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B3741958.png)

![3-[5-(1-naphthylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B3741983.png)
![1-(1,3-benzodioxol-5-ylmethyl)-4-[3-(phenylethynyl)benzoyl]piperazine](/img/structure/B3741984.png)

![N-{[4-(2-methoxyphenyl)-1-piperazinyl]carbonothioyl}-4-nitrobenzamide](/img/structure/B3741993.png)

![N~2~-(5-chloro-2-methoxyphenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~1~-(3-methoxyphenyl)glycinamide](/img/structure/B3742017.png)
![N-[2-(4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2,2-diphenylacetamide](/img/structure/B3742028.png)
![N-[(cyclopentylamino)carbonothioyl]-2-thiophenecarboxamide](/img/structure/B3742031.png)
![N-[2-(4-chlorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-3-methylbenzamide](/img/structure/B3742034.png)
![ethyl 2-{[N-(2,4-dimethoxyphenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate](/img/structure/B3742053.png)
![N-[2-(4-chlorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-4-nitrobenzamide](/img/structure/B3742057.png)
![N-[2-(4-chlorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-5-(2-nitrophenyl)-2-furamide](/img/structure/B3742058.png)
